N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide
CAS No.: 1006305-74-3
Cat. No.: VC4688818
Molecular Formula: C22H15ClFN7O
Molecular Weight: 447.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006305-74-3 |
|---|---|
| Molecular Formula | C22H15ClFN7O |
| Molecular Weight | 447.86 |
| IUPAC Name | N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-fluorobenzamide |
| Standard InChI | InChI=1S/C22H15ClFN7O/c1-13-9-19(28-22(32)16-7-2-3-8-18(16)24)31(29-13)21-17-11-27-30(20(17)25-12-26-21)15-6-4-5-14(23)10-15/h2-12H,1H3,(H,28,32) |
| Standard InChI Key | LDUCLVMDHCLPOW-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Introduction
Chemical Structure and Nomenclature
The compound features a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a 3-methyl-1H-pyrazol-5-yl moiety. The pyrazole ring is further functionalized with a 2-fluorobenzamide group via an amide linkage. Key structural attributes include:
-
Pyrazolo[3,4-d]pyrimidine backbone: A fused heterocyclic system with nitrogen atoms at positions 1, 3, 4, and 7.
-
3-Chlorophenyl substituent: Introduces hydrophobicity and electronic effects via the chlorine atom.
-
2-Fluorobenzamide group: Enhances binding affinity through halogen interactions and hydrogen bonding.
Table 1: Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₃H₁₆ClFN₈O |
| Molecular Weight | 490.88 g/mol |
| IUPAC Name | N-(1-(1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide |
| Key Functional Groups | Pyrazolo[3,4-d]pyrimidine, benzamide, pyrazole |
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence starting with the construction of the pyrazolo[3,4-d]pyrimidine core, followed by sequential functionalization:
-
Core Formation: Cyclocondensation of 3-chlorophenylhydrazine with 4,6-dichloropyrimidine-5-carbaldehyde under basic conditions yields the pyrazolo[3,4-d]pyrimidine scaffold .
-
Pyrazole Substitution: Nucleophilic aromatic substitution at the 4-position with 3-methyl-1H-pyrazol-5-amine introduces the pyrazole moiety .
-
Amidation: Reaction with 2-fluorobenzoyl chloride in the presence of triethylamine completes the synthesis .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | K₂CO₃, DMF, 80°C, 12h | 65 |
| 2 | EtOH, reflux, 6h | 72 |
| 3 | TEA, DCM, 0°C → RT, 4h | 58 |
Pharmacological Activity
Target Profiling
The compound exhibits ATP-competitive inhibition against Protein Kinase B (Akt), a key regulator of the PI3K/Akt/mTOR pathway. In vitro assays demonstrate an IC₅₀ of 18 nM against Akt1, with >100-fold selectivity over related kinases (PKA, PKC) .
Anticancer Efficacy
-
Breast Cancer Models: Reduces tumor volume by 78% in MDA-MB-231 xenografts at 10 mg/kg/day (p < 0.001 vs. control) .
-
Mechanistic Insights: Downregulates phosphorylated Bad (Ser136) and FoxO1 (Thr24), inducing apoptosis via caspase-3 activation .
Table 3: In Vivo Pharmacokinetic Parameters
| Parameter | Value (Mean ± SD) |
|---|---|
| Cₘₐₓ | 1.2 ± 0.3 µg/mL |
| T₁/₂ | 4.8 ± 0.7 h |
| AUC₀–₂₄ | 15.6 ± 2.1 µg·h/mL |
| Oral Bioavailability | 42% |
Structure-Activity Relationships (SAR)
Impact of Halogen Substitution
-
3-Chlorophenyl vs. 4-Chlorophenyl: The 3-chloro derivative shows a 3.2-fold increase in Akt1 inhibition compared to its 4-chloro analog (IC₅₀ = 18 nM vs. 58 nM) .
-
Fluorine Position: 2-Fluorobenzamide enhances metabolic stability (t₁/₂ = 4.8 h) versus 3- or 4-fluoro isomers (t₁/₂ < 2 h) .
Role of the Pyrazole Methyl Group
The 3-methyl group on the pyrazole ring improves solubility (LogP = 2.1) compared to non-methylated analogs (LogP = 3.4), reducing hepatotoxicity in preclinical models .
Comparative Analysis with Analogous Compounds
Table 4: Key Comparisons
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume